BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Bromo-5-methoxyphenylboronic acid physical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Technical Guide: 3-Bromo-5-
methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-methoxyphenylboronic acid is a valuable synthetic intermediate belonging to the
class of arylboronic acids. Its trifunctional nature, featuring a bromo group, a methoxy group,
and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic
synthesis. This is particularly true in the realm of palladium-catalyzed cross-coupling reactions,
most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal
chemistry and materials science for the construction of complex molecular architectures. The
strategic placement of the substituents allows for regioselective modifications, providing a
pathway to a diverse array of biaryl compounds and other intricate organic molecules. This
guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-
methoxyphenylboronic acid, details established experimental protocols for the
characterization of boronic acids, and illustrates its application in a typical cross-coupling
reaction.

Physicochemical Properties
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The following table summarizes the key physicochemical properties of 3-Bromo-5-
methoxyphenylboronic acid. It is important to note that while some data are readily available
from commercial and database sources, experimentally determined values for properties such
as melting point, solubility, and pKa for this specific molecule are not consistently published.
The data presented here is a compilation of reported values and estimations based on
structurally related compounds.

Property Value

CAS Number 849062-12-0[1][2]
Molecular Formula C7HsBBroOs[1][2][3]
Molecular Weight 230.85 g/mol [1]
Appearance Solid[3]

Boiling Point 367.9 °C at 760 mmHg
Density 1.61 g/cm3

Not explicitly reported. For the structurally

similar 3-Bromo-5-methoxybenzoic acid, a

Melting Point ) ]
melting point range of 190.0-196.0 °C has been
reported.[4]
o Data not available. Generally soluble in organic
Solubility )
solvents like methanol, ethanol, and acetone.
K Data not available. Arylboronic acids typically
pKa

have pKa values in the range of 8-10.[5]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific
molecule are not available in the public domain. However, the following sections describe
general and widely accepted methodologies for the characterization of boronic acids.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.
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Apparatus:

Melting point apparatus (e.g., Gallenkamp, Stuart SMP10)
Capillary tubes (sealed at one end)
Spatula

Mortar and pestle

Procedure:

Ensure the sample of 3-Bromo-5-methoxyphenylboronic acid is dry and finely powdered.
If necessary, gently grind the sample in a mortar and pestle.

Pack a small amount of the powdered sample into the open end of a capillary tube to a
height of 2-3 mm by tapping the sealed end on a hard surface.

Place the capillary tube into the heating block of the melting point apparatus.

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary,
rapid determination of the approximate melting range.

Allow the apparatus to cool.

For an accurate determination, repeat the process with a fresh sample, setting the heating
rate to a slower 1-2 °C per minute, starting from a temperature approximately 20 °C below
the previously observed approximate melting point.

Record the temperature at which the first liquid appears (the beginning of the melting range)
and the temperature at which the entire sample has turned into a clear liquid (the end of the
melting range).

Spectroscopic Analysis

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of organic

molecules.
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Instrumentation:

 NMR spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency (e.g., 400 or 500
MHz for *H NMR).

Sample Preparation:

» Dissolve approximately 5-10 mg of 3-Bromo-5-methoxyphenylboronic acid in a
deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD).

o Transfer the solution to an NMR tube.

Data Acquisition (General Parameters):

e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64 (dependent on sample concentration).
o Relaxation delay: 1-5 seconds.

o The chemical shifts (d) are reported in parts per million (ppm) relative to a residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

e 13C NMR:
o Pulse sequence: Proton-decoupled experiment.
o Number of scans: 1024 or more (due to the low natural abundance of 13C).
o Relaxation delay: 2-5 seconds.

Expected Spectral Features (lllustrative, based on similar structures):

e 1H NMR: Aromatic protons in the region of & 7.0-8.0 ppm, a singlet for the methoxy group
protons around 6 3.8 ppm, and a broad singlet for the boronic acid protons (-B(OH)z) which
may be exchangeable with D20.
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e 13C NMR: Aromatic carbon signals in the region of & 110-160 ppm, and a methoxy carbon
signal around & 55 ppm. The carbon attached to the boron atom will also be present in the
aromatic region.

FTIR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:

o FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).
Sample Preparation (ATR Method):

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

e Scan the sample over a typical wavenumber range of 4000-400 cm™1.

e Acquire a background spectrum of the clean ATR crystal before running the sample.

e The spectrum is typically presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Expected Characteristic Absorption Bands:

e O-H stretching (of the B(OH)2z group): A broad band in the region of 3200-3600 cm™—1.
e C-H stretching (aromatic and methoxy): Around 2850-3100 cm™1,

e C=C stretching (aromatic ring): Peaks in the region of 1400-1600 cm™1,

e C-O stretching (methoxy group): A strong band around 1000-1300 cm~1.

e B-O stretching: Around 1300-1400 cm™1.

o C-Br stretching: In the fingerprint region, typically below 800 cm™1,
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Application in Suzuki-Miyaura Coupling

3-Bromo-5-methoxyphenylboronic acid is a key reactant in the Suzuki-Miyaura cross-
coupling reaction to form a C-C bond between the boronic acid and an aryl or vinyl
halide/triflate. This reaction is fundamental in the synthesis of biaryls, which are common motifs
in pharmaceuticals and functional materials.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction
utilizing 3-Bromo-5-methoxyphenylboronic acid.

Click to download full resolution via product page
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a
palladium catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
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The cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R*-X) to form a Pd(ll)
complex.

Transmetalation: The organoboron species (formed from the boronic acid and a base)
transfers its organic group (R?) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R* and R?) are coupled and eliminated from
the palladium center, forming the desired biaryl product (R*-R?) and regenerating the Pd(0)
catalyst.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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